molecular formula C10H12O2 B2993104 2-Oxiraneethanol, alpha-phenyl- CAS No. 61276-54-8

2-Oxiraneethanol, alpha-phenyl-

Cat. No. B2993104
CAS RN: 61276-54-8
M. Wt: 164.204
InChI Key: RFRDVDYYALLWRW-UHFFFAOYSA-N
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Description

“2-Oxiraneethanol, alpha-phenyl-” is a chemical compound with the molecular formula C10H12O2 . It is used for research purposes.


Synthesis Analysis

The synthesis of related compounds has been achieved by oxidation of cumene by H2O2 in the presence of CO2. The reaction was catalyzed by 12-tungstocobaltate heteropolyanions (Co1.5PW12O40) supported on activated carbon in liquid phase .


Molecular Structure Analysis

The molecular structure of “2-Oxiraneethanol, alpha-phenyl-” is represented by the formula C10H12O2 .


Chemical Reactions Analysis

In a study, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate was performed. By 20 min, a spot for the product 2-butoxynaphthalene was visible and the spot for butyl tosylate had clearly faded .

Scientific Research Applications

  • Synthesis and Hypoglycemic Activity : A study by Eistetter and Wolf (1982) explored the synthesis of 2-(phenylalkyl)oxirane-2-carboxylic acids, which includes derivatives of phenylglycidol. These compounds showed significant blood glucose-lowering activities in rats, indicating potential applications in diabetes treatment (Eistetter & Wolf, 1982).

  • Chiral Resolution Reagent : Rodríguez-Escrich et al. (2005) described (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a versatile reagent for determining the enantiomeric excess (ee) of α-chiral amines. This indicates its application in analytical chemistry for the resolution of chiral substances (Rodríguez-Escrich et al., 2005).

  • Dehydrogenation in Heterocyclic Systems : In a study conducted by Williams et al. (1997), the use of phenylglycidol derivatives in the oxidative conversion of dihydro-heterocyclic systems to heteroaromatics was examined. This highlights its role in organic synthesis and pharmaceutical research (Williams et al., 1997).

  • Lanthanide-Based Metal-Organic Frameworks : Luo et al. (2018) investigated the synthesis of lanthanide-based metal-organic frameworks (Ln-MOFs) using phenylglycidol derivatives. These complexes exhibited high chemical stability and showed potential in photoluminescence and magnetic properties, suggesting applications in materials science (Luo et al., 2018).

  • Biotechnological Production of 2-Phenylethanol : Hua and Xu (2011) reviewed the biotechnological production of 2-phenylethanol (2-PE) using phenylglycidol derivatives. The study highlights the role of microbial transformation in producing natural flavors and fragrances, indicating applications in the food and cosmetics industries (Hua & Xu, 2011).

  • Enzymatic Ring-Opening Polymerization : Soeda et al. (2002) explored the copolymerization of oxiranes, including phenylglycidol derivatives, with dicarboxylic anhydrides. This research has implications in the development of new polyesters and polyethers for industrial applications (Soeda et al., 2002).

Safety And Hazards

The safety data sheet for a related compound, 1-Phenylethanol, mentions that it is a combustible liquid, harmful if swallowed, and causes serious eye irritation . It also mentions that it may form explosive peroxides .

Future Directions

Considering the known association between oxidative stress, obesity, and cardiovascular disease, it seems advisable to look further into the impact of oxidative stress on body macromolecules and structures, especially in phenylketonuric patients with late diagnosis or bad metabolic control, in order to prevent future increased risks .

properties

IUPAC Name

2-(oxiran-2-yl)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-10(6-9-7-12-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRDVDYYALLWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxiraneethanol, alpha-phenyl-

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